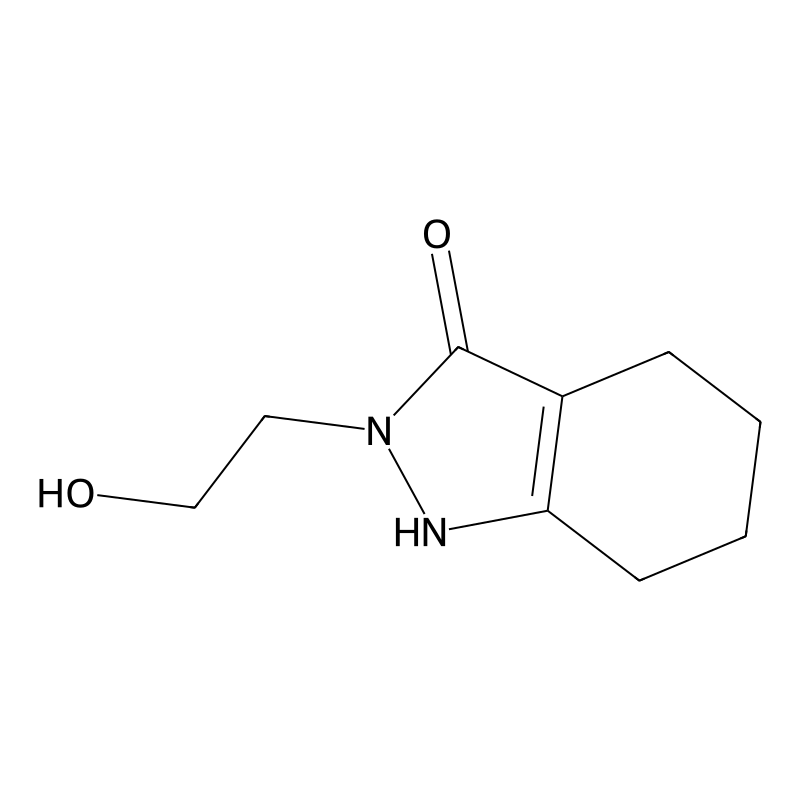

2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antibacterial Polymers

Scientific Field: Biomedical Engineering and Microbiology

Summary of Application: The compound is used to develop antibacterial polymers based on poly(2-hydroxyethyl methacrylate) (PHEMA) with thiazolium groups that exhibit excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Methods of Application

- Degradation products were found to be inactive and biocompatible, confirming negligible cytotoxicity .

Contact Lens Hydrogel

Scientific Field: Ophthalmology and Material Science

Summary of Application: The compound is integral in the microdynamics mechanism of water absorption in PHEMA-based contact lens hydrogels, which is crucial for their performance .

Methods of Application

Biomedical Devices

Scientific Field: Biomedical Engineering

Summary of Application: PHEMA, derived from the compound, is used in the development and applications of biomedical devices such as implants, prostheses, and microfluidic devices .

Methods of Application

Bioinspired Adhesive Materials

Scientific Field: Bioengineering and Chemistry

Summary of Application: The compound is used in the synthesis of catechol-based bioinspired adhesive materials by incorporating catechol moieties into polymeric backbones .

Methods of Application

Ocular Drug Delivery

Scientific Field: Pharmacology and Ophthalmology

Summary of Application: The compound is used in ocular drug delivery systems, leveraging the properties of pHEMA for controlled drug release .

Methods of Application

Hydrogel Wound Dressings

Scientific Field: Wound Care and Material Science

Summary of Application: The compound is utilized in the production of hydrogels for wound dressings due to their high absorbency and biocompatibility .

Methods of Application

Tissue Regeneration

Scientific Field: Biomedical Engineering and Tissue Engineering

Summary of Application: This compound is used in the design of bioactive scaffolding materials for tissue regeneration. Hydrogel scaffolds based on alginate, gelatin, and 2-hydroxyethyl methacrylate (HEMA) are developed for their compositional and structural similarities to the natural extracellular matrix .

Methods of Application

- The scaffolds showed optimal patterns for tissue regeneration, supporting vascularization and multiple cells seeding .

Phosphate-Based Hydrogels

Scientific Field: Biomedical Applications

Summary of Application: Phosphate-based 2-hydroxyethyl methacrylate hydrogels are engineered for enhanced cell adhesion and proliferation, expanding their biomedical applications .

Methods of Application

- The degree of hydration increased with the concentration of EGMP, improving the hydrogel’s biomedical capabilities .

Controlled Drug Release

Scientific Field: Pharmacology

Summary of Application: The compound is used as a polymer binder in controlled drug release systems due to its hydrogel properties .

Methods of Application

Absorbents for Body Fluids

Scientific Field: Medical Devices

Summary of Application: The compound’s hydrogel form is utilized as an absorbent for body fluids in various medical devices .

Methods of Application

2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is a heterocyclic compound characterized by its unique indazole structure. It features a hexahydroindazole ring system with a hydroxyethyl substituent. The molecular formula is , and its molecular weight is approximately 138.17 g/mol. This compound exhibits properties typical of indazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one can be attributed to its functional groups. It can undergo various reactions including:

- Nucleophilic substitutions: The hydroxyethyl group can act as a nucleophile.

- Condensation reactions: The indazole nitrogen can participate in condensation with aldehydes or ketones.

- Cyclization reactions: Under certain conditions, it may form more complex heterocycles through cyclization.

These reactions can be utilized in synthetic pathways to produce derivatives or related compounds.

Indazole derivatives, including 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one, have been studied for various biological activities:

- Antimicrobial properties: Some indazoles exhibit antibacterial and antifungal activities.

- Antitumor effects: Certain derivatives have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory activity: Indazoles may also play a role in reducing inflammation.

Research indicates that the specific biological effects depend on the substituents on the indazole ring and their interactions with biological targets.

Several synthesis methods for 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one have been reported:

- Photochemical synthesis: A method using o-nitrobenzyl alcohols and primary amines under mild conditions has been developed. This approach utilizes light to facilitate the reaction without harsh reagents .

- Base-mediated cyclization: Strong bases can promote the formation of aci-nitronate intermediates leading to indazolones through cyclization and dehydration .

- Hydrazine reactions: Indazoles can be synthesized from hydrazines through condensation reactions with appropriate carbonyl compounds .

These methods highlight the versatility of synthetic approaches available for this compound.

The applications of 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one extend across various fields:

- Pharmaceuticals: Due to its biological activity, it has potential use in drug development targeting infections or cancer.

- Agriculture: Compounds with antimicrobial properties may find applications as agrochemicals.

- Material science: The unique structure may also lead to novel materials with specific properties.

Studies on the interactions of 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one with biological molecules are crucial for understanding its mechanism of action. Research indicates that:

- It may interact with enzymes or receptors involved in disease pathways.

- Binding studies can reveal affinities and specificities that inform its therapeutic potential.

Such studies are essential for advancing the compound's development into viable pharmaceutical agents.

When comparing 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one to other similar compounds like 1H-indazole and 1H-indazol-3-one:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1H-Indazole | C7H6N2 | Basic structure without substitutions |

| 1H-Indazol-3-one | C7H6N2O | Contains a carbonyl group at position 3 |

| 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one | C7H10N2O | Hydroxyethyl substituent enhances solubility and biological activity |

The presence of the hydroxyethyl group in 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one distinguishes it from other indazoles by potentially enhancing its solubility and bioactivity compared to its simpler counterparts.